![molecular formula C25H21FN4O3 B5546341 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

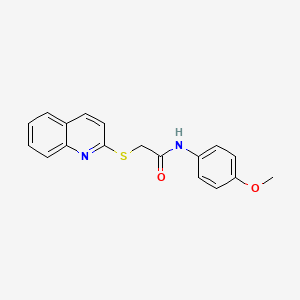

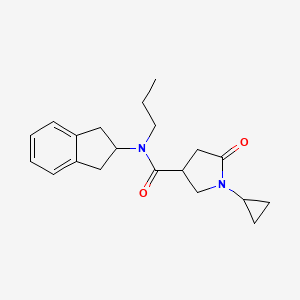

Schiff bases are typically synthesized through a condensation reaction between an amine and an aldehyde. For this compound, the likely synthesis involves the condensation of a 4-fluorophenyl-1-phenyl-1H-pyrazol derivative with a 2-methoxyphenoxy acetohydrazide in the presence of a suitable catalyst and solvent. Similar synthesis approaches have been reported for related compounds, such as the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which was prepared by condensing 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of a planar C=N double bond, which is crucial for their chemical properties. The planarity around this bond facilitates π-conjugation throughout the molecule, enhancing its stability and reactivity. The crystal structure of a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, revealed a nearly planar molecule stabilized by hydrogen bonding in the crystal lattice (Yathirajan et al., 2007).

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- Synthesis and Characterization of Hydrazones: Hydrazones similar to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide have been synthesized and investigated for their nonlinear optical properties. These compounds exhibit two-photon absorption and are potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Antimicrobial Activity

- Synthesis and Antimycobacterial Activity: Related hydrazide derivatives have shown significant antimycobacterial activity, suggesting their potential as antimicrobial agents (Ali & Yar, 2007).

- Antibacterial Activities of Hydrazide Derivatives: Novel hydrazide derivatives have been synthesized and evaluated for their antibacterial activity, showing potential against various bacteria (Liu et al., 2013).

Synthesis and Characterization

- Facile Synthesis and Characterization of Pyrazoles: Various pyrazole derivatives have been synthesized and characterized, highlighting the adaptability of these compounds in chemical synthesis (Pareek et al., 2010).

Fluorescence Sensing

- Novel Molecular Probe for Multi-Analyte Detection: A fluorescent sensor based on a pyrazole carbohydrazide has been developed for detecting metal ions in human cells, demonstrating the compound's application in biological sensing (Dhara et al., 2016).

Drug Efficacy and Cytotoxicity

- Discovery and Synthesis for Drug Efficacy: Pyrazoles, including similar compounds, have been synthesized and evaluated for their drug efficacy through in vitro and cytotoxicity validations (Thangarasu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-32-22-9-5-6-10-23(22)33-17-24(31)28-27-15-19-16-30(21-7-3-2-4-8-21)29-25(19)18-11-13-20(26)14-12-18/h2-16H,17H2,1H3,(H,28,31)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFZVJBMFCXYQC-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)